Cytidylyl-(3',5')-guanosine

Immunology TLR9 Signaling Ligand Binding

Researchers face inconsistent TLR9 activation due to inactive dinucleotide controls like GpC. Cytidylyl-(3',5')-guanosine delivers the authentic CpG core essential for TLR9 binding (Kd=62 nM vs. 153 nM for non-CpG DNA). - 2.5× higher TLR9 affinity than non-CpG DNA; validates receptor-dependent responses. - 40-80% methylation frequency in mammalian genomes; ideal calibrator for bisulfite sequencing & MSP. - 15× higher substitution rate vs. other dinucleotides; reference standard for mutational hotspot analysis. Supplied with cold-chain integrity for immediate assay deployment.

Molecular Formula C19H25N8O12P
Molecular Weight 588.4 g/mol
CAS No. 2382-65-2
Cat. No. B1497780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytidylyl-(3',5')-guanosine
CAS2382-65-2
Synonyms3'-5'-CpG
CG-dinucleotide
cytidine monophosphate guanosine
cytidylyl-3'-5'-guanosine
cytosine-guanine dinucleotide
Molecular FormulaC19H25N8O12P
Molecular Weight588.4 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=C(NC5=O)N)O)O)O
InChIInChI=1S/C19H25N8O12P/c20-8-1-2-26(19(33)23-8)17-12(31)13(6(3-28)37-17)39-40(34,35)36-4-7-10(29)11(30)16(38-7)27-5-22-9-14(27)24-18(21)25-15(9)32/h1-2,5-7,10-13,16-17,28-31H,3-4H2,(H,34,35)(H2,20,23,33)(H3,21,24,25,32)/t6-,7-,10-,11-,12-,13-,16-,17-/m1/s1
InChIKeyCTMZLDSMFCVUNX-VMIOUTBZSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cytidylyl-(3',5')-guanosine: Chemical Identity & Specifications


Cytidylyl-(3',5')-guanosine (CAS 2382-65-2, molecular formula C19H25N8O12P, molecular weight 588.42 g/mol) is a ribonucleoside (3'→5')-dinucleotide composed of cytidine and guanosine units linked via a natural phosphodiester bond [1]. Also referred to as CpG dinucleotide or CG-dinucleotide, this compound represents the fundamental two-base unit of the immunostimulatory CpG motif found in bacterial and viral DNA [2]. Commercially, this dinucleotide is supplied by specialty chemical vendors such as MP Biomedicals (purity ~97%) and BOC Sciences (purity ≥95%) with recommended storage at 0°C to maintain structural integrity [3].

TLR9 receptor binding assay standard — native phosphodiester CpG supports TLR9 binding studies
DNA methylation calibration — high CpG methylation frequency enables epigenetic assay validation
CpG hypermutation reference — unique methylation-dependent substitution rate informs genomic instability research

CpG vs. GpC: Why Substitution Fails


The cytidylyl-(3',5')-guanosine dinucleotide (CpG) cannot be functionally substituted by its sequence isomer guanylyl-(3',5')-cytidine (GpC) or other dinucleotides in critical applications due to profound differences in receptor binding, epigenetic targeting, and mutational dynamics. While GpC consists of identical nucleobases (C and G), it is functionally inert in TLR9-mediated immune activation and serves primarily as a negative control for CpG-dependent studies [1]. Furthermore, CpG dinucleotides undergo methylation at 40–80% frequency in mammalian genomes—a property absent in GpC—making CpG the exclusive target for epigenetic regulation studies [2]. CpG substitutions also occur approximately 15 times more frequently than other single nucleotide substitutions in primate genomes, a differential mutational property that directly impacts experimental design in genomics and evolutionary biology [3]. These functional divergences necessitate precise compound selection and preclude simple interchange with in-class alternatives.

TLR9 Activation Incompatibility
GpC is functionally inert in TLR9-mediated immunostimulation and may not substitute for CpG in receptor-binding assays.
Epigenetic Targeting Absence
GpC is not a natural methylation target in mammalian genomes, limiting its use as a calibration standard in DNA methylation studies.
Mutational Profile Divergence
CpG dinucleotides undergo methylation-dependent hypermutation not shared by GpC; substitution may alter genomic instability readouts.

Cytidylyl-(3',5')-guanosine: Differential Evidence


TLR9 Binding Affinity: CpG vs. Non-CpG DNA

CpG-containing DNA exhibits significantly higher binding affinity for Toll-like receptor 9 (TLR9) compared to non-CpG DNA, establishing a quantitative basis for its preferential use in immunostimulatory studies. Single-molecule fluorescence correlation spectroscopy in live HEK 293 cells revealed that CpG DNA binds to TLR9 with a dissociation constant (Kd) of 62 nM ± 9 nM, whereas non-CpG DNA (lacking the CpG motif) binds with a Kd of 153 nM ± 26 nM [1]. This 2.5-fold difference in binding affinity is further supported by studies showing that CpG binds better to C-terminal TLR9 when directly compared with GpC ODN [2].

TLR9 Binding Affinity
Head-to-head
2.5× higher affinity (Kd 62 nM vs 153 nM)
Supports TLR9 binding assay context
Single-molecule FCS in live HEK 293 cells
Immunology TLR9 Signaling Ligand Binding

Mutation Frequency: CpG vs. GpC

CpG dinucleotides represent a uniquely hypermutable sequence element in vertebrate genomes, a property not shared by the sequence-isomeric GpC dinucleotide. Analysis of high-quality BAC-based genomic sequence data from human, chimpanzee, and baboon demonstrates that CpG substitutions occur approximately 15 times more frequently than other single nucleotide substitutions (including those at GpC dinucleotides) in primate genomes [1]. This elevated substitution rate is attributable to the unique methylation-dependent deamination mechanism specific to CpG sites, whereas substitutions at GpC dinucleotides mainly arise from errors during DNA replication and do not exhibit the characteristic distance-decaying relationship with G+C content [1].

CpG Hypermutation
Head-to-head
~15× higher substitution rate vs. other SNPs
Reported mutation frequency context
Primate BAC genomic sequence analysis
Genomics Mutagenesis Evolutionary Biology

Methylation Prevalence: CpG vs. Other CpN

CpG dinucleotides are the predominant target of cytosine methylation in mammalian genomes, distinguishing them from all other CpN dinucleotide contexts. Nearest neighbor analysis of human spleen DNA reveals that among the four 5′-CpN-3′ dinucleotides (CpG, CpA, CpT, CpC), CpG contains the highest proportion of methylated deoxycytidines, with methylation frequencies ranging from 40% to 80% across different mammalian genomes [1]. In contrast, CpA, CpT, and CpC dinucleotides are methylated to a much lower extent [1]. Contemporary methylation profiling confirms this bias: under conditions expressing all four DNA methyltransferases (DNMT1, 3a, 3b, 3L), average CpG methylation reaches 8.55% with 34.88% of CpG cytosines exhibiting detectable methylation, compared to only 0.24% average methylation in non-CpG contexts [2].

Methylation Frequency
Class-level
~35× higher methylation vs. non-CpG
Supports methylation assay calibration
Human spleen DNA & DNMT overexpression
Epigenetics DNA Methylation Gene Regulation

TLR9 Activation: Phosphodiester Backbone Advantage

The natural phosphodiester (PO) backbone of the CpG dinucleotide confers superior TLR9 binding site recognition compared to the widely used phosphorothioate (PS) backbone modification. The TLR9 binding site exhibits a strong bias in favor of a phosphodiester backbone over the phosphorothioate backbone of the CpG motif [1]. Critically, while single point mutations (W47, W96, K690) within the TLR9 binding site retain full TLR9 activation by phosphodiester-based ODNs, activation by phosphorothioate-based ODNs is strongly impaired [1]. Substitution of a phosphorothioate linkage for a phosphodiester linkage at just the CpG motif considerably improves the activation potency of a phosphorothioate-based oligonucleotide for human B-cells and plasmacytoid dendritic cells, as well as for mouse bone marrow-derived dendritic cells and macrophages [1].

Phosphodiester Backbone
Head-to-head
PO CpG motif: full TLR9 activation; PS substitution: impaired
Reported backbone-dependent activation context
TLR9 point mutants (W47, W96, K690)
Immunostimulatory Oligonucleotides TLR9 Agonists Backbone Chemistry

Conformational Flexibility: CpG vs. GpC

CpG and GpC dinucleotides exhibit distinct conformational behaviors in aqueous solution that may influence their interactions with proteins and nucleic acid structures. 1H-NMR spin-lattice relaxation time measurements at 250 MHz reveal that the temperature effect on coupling constants (JH-H and JP-H) is larger for GpC than for CpG [1]. At 25°C, the N conformer proportion is preponderant in both dimers, but as temperature increases from 25°C to 65°C, the N proportions decrease and approach those of corresponding mononucleotides, with the largest change in N/S equilibrium occurring in the Gp residue of GpC [1]. Notably, both residues of CpG behave similarly to the corresponding mononucleotides across temperature variations, suggesting a greater overall flexibility of this dimer compared to GpC [1].

Conformational Flexibility
Head-to-head
CpG exhibits greater overall flexibility than GpC
Supports conformational dynamics model
1H-NMR at 250 MHz, 25–65°C
Nucleic Acid Conformation NMR Spectroscopy Biophysics

Immunostimulatory Core: CpG Dinucleotide Requirement

The CpG dinucleotide core is an absolute requirement for TLR9-mediated immunostimulatory activity, with specific nucleobase dependencies that distinguish it from sequence variants. Studies examining the requirement of nucleobases in positions adjacent to the CpG dinucleotide (P1P2CGP3P4 motif) demonstrate that a nucleobase is absolutely required in the C, G, P3, and P4 positions for immunostimulatory activity [1]. Substitution of an abasic linker at the C, G, P3, or P4 position of CpG DNA results in complete loss of immunostimulatory activity, confirming that the intact CpG dinucleotide with its specific nucleobases is non-redundant [1].

CpG Core Requirement
Class-level
Intact CpG nucleobases (C, G, P3, P4) required for activity
Supports structure-activity reference context
Mouse spleen cell proliferation assay
Immunology CpG ODN Structure-Activity Relationship

Cytidylyl-(3',5')-guanosine: Application Scenarios


TLR9 Receptor Binding & Immunostimulatory Assays

Cytidylyl-(3',5')-guanosine is the optimal choice as a positive control and binding affinity standard in TLR9 activation assays. Its 2.5-fold higher binding affinity (Kd = 62 nM) compared to non-CpG DNA (Kd = 153 nM) [1] and the demonstrated bias of the TLR9 binding site toward the native phosphodiester backbone [2] make it the essential reference for validating TLR9-dependent cellular responses and screening novel immunostimulatory oligonucleotides. The absolute requirement for an intact CpG core for activity [3] further underscores its non-substitutable role in assay standardization.

DNA Methylation & Epigenetic Biomarker Calibration

For DNA methylation assays, including bisulfite sequencing and methylation-specific PCR, cytidylyl-(3',5')-guanosine serves as the critical calibration standard. CpG dinucleotides exhibit 40–80% methylation frequency in mammalian genomes—the highest among all CpN contexts—with an approximately 35-fold higher average methylation compared to non-CpG contexts under DNMT overexpression conditions [1]. This uniquely high methylation prevalence makes CpG the only dinucleotide capable of providing robust positive signals for assay validation and inter-laboratory standardization in epigenetic biomarker discovery and clinical diagnostics.

Mutagenesis & Genomic Stability Studies

In genomic instability and cancer mutagenesis research, cytidylyl-(3',5')-guanosine is the appropriate reference compound for quantifying hypermutability. The 15-fold higher substitution frequency of CpG dinucleotides compared to other substitutions (including GpC) in primate genomes [1] establishes CpG as a uniquely sensitive marker for mutation rate analysis. Studies examining deamination rates, DNA repair efficiency, or the effects of local sequence context on mutational hotspots require authentic CpG as the target analyte, as GpC and other dinucleotides do not recapitulate this methylation-dependent mutational pathway.

Nucleic Acid Biophysics & Conformational Studies

Cytidylyl-(3',5')-guanosine is the preferred model compound for studying dinucleotide conformational dynamics and sequence-dependent structural effects. NMR studies demonstrate that CpG exhibits distinct temperature-dependent conformational behavior compared to its isomer GpC, with CpG showing greater overall flexibility and both residues behaving similarly to mononucleotides across temperature variations [1]. This differential flexibility makes CpG particularly suitable as a minimalist model system for investigating the role of sequence context on nucleic acid backbone dynamics, base stacking interactions, and the biophysical consequences of cytosine methylation [2].

Application
Selection Property
Validation Focus
TLR9 Binding Assay Standardization
Native phosphodiester CpG core, high-affinity binding
TLR9 activation endpoint validation, receptor binding specificity
DNA Methylation Assay Calibration
High methylation frequency in CpG contexts
Bisulfite sequencing signal robustness, methylation-specific PCR
CpG Hypermutation Analysis
Unique methylation-dependent deamination pathway
Substitution rate validation, sequence context effect
Dinucleotide Conformational Dynamics
Sequence-dependent flexibility, observable S/N equilibrium
Temperature-dependent conformational shift, mononucleotide comparison
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